![molecular formula C8H16ClNOS B2487731 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride CAS No. 2503207-34-7](/img/structure/B2487731.png)

8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azaspirocyclic compounds, such as 8-oxa-1-azaspiro[4.5]decane derivatives, involves the formation of spirocyclic structures through the combination of cyclic ethers and amines. A convenient synthesis approach has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, showing promise for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).

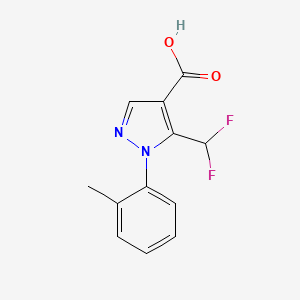

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds is characterized by the presence of a spiro linkage connecting two rings, one of which contains nitrogen. The crystal structure analysis of related compounds, such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, reveals the cyclohexyl ring adopts a chair conformation, indicating chiral properties of the compound (Wen, 2002).

Chemical Reactions and Properties

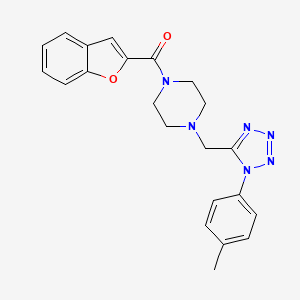

Azaspirocyclic compounds participate in various chemical reactions, including oxidative ipso-cyclization, which leads to the formation of thio- and oxo-spirocyclic derivatives. These reactions are often mediated by metal catalysts, such as copper, and involve sequential oxidative C–S bond formation and ipso-cyclization (Qian et al., 2015). Enhanced reactivity has been observed in derivatives of azaspirocyclic compounds in the Castagnoli-Cushman reaction with imines, showcasing a broad substrate scope (Rashevskii et al., 2020).

Aplicaciones Científicas De Investigación

Thiol-Disulfide Homeostasis in Skin Diseases

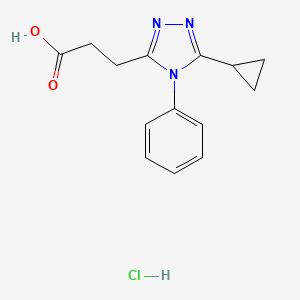

Thiol compounds play a crucial role in maintaining the dynamic balance between reduced thiols and their oxidized forms, disulfides, which is crucial for cellular redox homeostasis. This balance, known as thiol-disulfide homeostasis (TDH), is significant in skin diseases. A novel automated method developed by Erel and Neselioglu for measuring thiol and disulfide levels has facilitated research in this area, highlighting the importance of TDH in conditions like psoriasis, vitiligo, and acne vulgaris. This suggests a potential area of application for thiol-containing compounds in therapeutic interventions for skin diseases (Georgescu et al., 2022).

Oxidative Stress and Antioxidant Properties

Thiol groups are essential in antioxidant defense mechanisms against oxidative stress, which contributes to various diseases. Studies on hydroxycinnamic acids (HCAs) and their structure-activity relationships in providing antioxidant effects underscore the importance of certain structural features, such as unsaturated bonds and hydroxy groups, for antioxidant activity. These insights can guide the development of new antioxidant molecules with enhanced efficacy, potentially including thiol-containing compounds for managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).

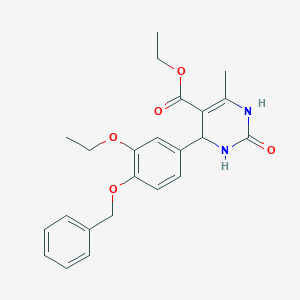

Chemical Synthesis and Biological Activity

The review on azolylthioacetic acids illustrates the methods of synthesis and the diverse biological activities exhibited by this class of compounds, including antioxidant, antimicrobial, and anti-inflammatory effects. This indicates that compounds with thiol groups, such as the one , could be synthesized for various biological applications, leveraging their reactive nature for therapeutic purposes (Chornous et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

8-oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS.ClH/c11-7-5-8(9-6-7)1-3-10-4-2-8;/h7,9,11H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOBDYNCEAZICA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(CN2)S.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)